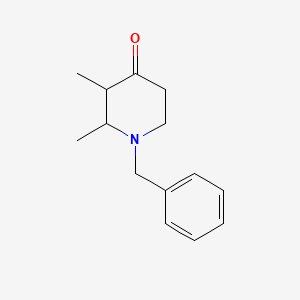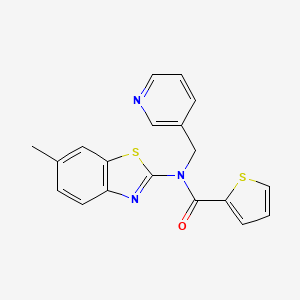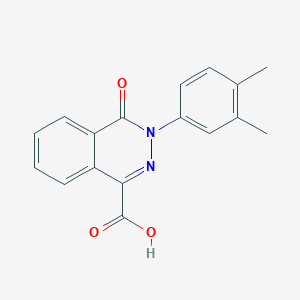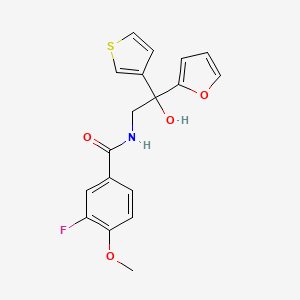![molecular formula C23H20ClNO2 B2730033 (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide CAS No. 477888-28-1](/img/structure/B2730033.png)
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide, also known as E-3-4-benzyloxy-phenyl-N-4-chlorobenzyl-2-propenamide, is a synthetic compound recently developed for use in scientific research. It is an amide derivative of benzyloxy phenyl and 4-chlorobenzyl propenamide and is a versatile compound with a range of applications in organic and synthetic chemistry. This compound has been used in a variety of research studies, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
π-Electron Delocalization and Tautomeric Equilibria
Compounds related to "(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide" may exhibit interesting electronic properties due to π-electron delocalization. Studies on benzoannulated phenacylpyridines have shown that π-electron delocalization can significantly affect tautomeric equilibria, highlighting the importance of electronic effects in determining the stability of different tautomeric forms. This research provides valuable insights into the synthesis and characterization of compounds with delocalized π-electron systems, which can be applied in the development of novel materials and pharmaceuticals (Gawinecki et al., 2006).
Synthesis of Ring-Oxygenated Derivatives
The synthesis of ring-oxygenated derivatives of phenacyl bromides, including those with benzyloxy groups, has been explored for their potential applications in medicinal chemistry. These derivatives have been prepared with varying yields, demonstrating the versatility of bromination reactions in introducing functional groups to aromatic systems. Such synthetic strategies are foundational in the design and development of new pharmaceutical agents (Fujii et al., 1978).
Renewable Building Blocks for Material Science
Investigations into renewable building blocks for enhancing the reactivity of molecules towards ring formation have relevance to the chemical framework of "(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide". Research on phloretic acid, a phenolic compound, as an alternative to phenol for benzoxazine ring formation underscores the growing interest in sustainable and green chemistry approaches for synthesizing polymers and materials with specific properties. This line of research is crucial for developing environmentally friendly materials with potential applications in various industries (Trejo-Machin et al., 2017).
Antimycotic Potential of Triazole Derivatives
The antimycotic potential of triazole derivatives, including those with chlorobenzyloxy-phenyl groups, has been explored, showcasing the importance of such compounds in developing new antifungal agents. These studies highlight the role of synthetic chemistry in addressing challenges in public health by providing new therapeutic options for fungal infections (Rastogi et al., 2013).
Green Synthesis Approaches
Research on green chemistry approaches, such as liquid–liquid–liquid phase-transfer catalysis (L-L-L PTC), for synthesizing active pharmaceutical intermediates (APIs) like 4-benzyloxy propiophenone, highlights the significance of sustainable methods in chemical synthesis. These methods aim to minimize waste and environmental impact while achieving high selectivity and efficiency in synthesis processes, relevant to the production of compounds with structures similar to "(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide" (Yadav & Sowbna, 2012).
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-21-11-6-19(7-12-21)16-25-23(26)15-10-18-8-13-22(14-9-18)27-17-20-4-2-1-3-5-20/h1-15H,16-17H2,(H,25,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULBFGJSMYNBFX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)
![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)

![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)
![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)
![3-Phenyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2729965.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2729969.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)


